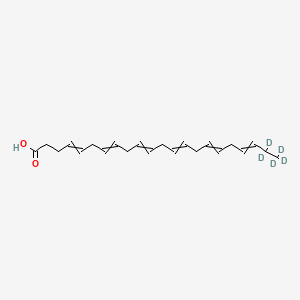

Docosahexaenoic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMBGCFOFBJSGT-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849631 | |

| Record name | (21,21,22,22,22-~2~H_5_)Docosa-4,7,10,13,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197205-71-2 | |

| Record name | (21,21,22,22,22-~2~H_5_)Docosa-4,7,10,13,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Docosahexaenoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid-d5 (DHA-d5) is a deuterated form of docosahexaenoic acid (DHA), a critical omega-3 polyunsaturated fatty acid (PUFA). The strategic replacement of five hydrogen atoms with deuterium (B1214612) isotopes imparts a greater molecular weight, making it an invaluable tool in biomedical research. Primarily, DHA-d5 serves as an internal standard for the accurate quantification of natural DHA in complex biological matrices using mass spectrometry-based techniques.[1][2] Furthermore, its isotopic label allows it to be used as a tracer in metabolic studies to investigate the uptake, distribution, and metabolism of DHA without interfering with biological processes.[3] This technical guide provides a comprehensive overview of DHA-d5, including its physicochemical properties, synthesis, detailed experimental protocols for its application, and its role in elucidating DHA-related signaling pathways.

Core Properties of this compound

This compound is a stable, non-radioactive isotopologue of DHA. The five deuterium atoms are typically located on the terminal methyl and adjacent methylene (B1212753) groups of the fatty acid chain.[4] This labeling provides a distinct mass shift, which is fundamental to its application in mass spectrometry.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₂₂H₂₇D₅O₂ | [4] |

| Molecular Weight | 333.52 g/mol | [4] |

| CAS Number | 1197205-71-2 | [4] |

| Appearance | Clear, colorless liquid | [3] |

| Storage Temperature | -20°C | [5] |

| Solubility | Soluble in ethanol, DMSO, and DMF | [5] |

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, the general approach to producing deuterated polyunsaturated fatty acids involves catalytic exchange reactions.

One common method utilizes a ruthenium catalyst, which facilitates the exchange of hydrogen atoms with deuterium at the bis-allylic positions of the fatty acid. This process typically results in a distribution of deuterated isotopologues rather than a single, precisely deuterated species like DHA-d5.[1] The synthesis of specifically labeled fatty acids like DHA-d5 likely involves more complex, multi-step organic synthesis routes. These methods may employ deuterated building blocks and a series of coupling and desulfonylation reactions to achieve precise deuterium incorporation at the desired positions.[5]

Experimental Protocols

This compound is a critical tool in various experimental settings, primarily as an internal standard for quantification and as a metabolic tracer.

Quantification of DHA in Biological Samples using DHA-d5 as an Internal Standard by LC-MS/MS

This protocol outlines a validated method for the quantification of DHA in plasma samples.

3.1.1. Materials

-

Plasma samples

-

This compound (DHA-d5) internal standard solution (concentration depends on the expected range of DHA in samples)

-

Methanol

-

Isopropanol

-

Potassium hydroxide (B78521) (KOH)

-

Acetonitrile

-

Formic acid

-

Ultrapure water

3.1.2. Sample Preparation [2]

-

Lipid Extraction:

-

To 100 µL of plasma, add a known amount of DHA-d5 internal standard solution.

-

Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at -20°C for 10 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant (lipid extract) to a new tube.

-

-

Alkaline Hydrolysis (for total fatty acid analysis):

-

To the lipid extract, add 100 µL of 0.3 M KOH in 80% methanol.

-

Incubate the mixture at 80°C for 30 minutes to hydrolyze the ester bonds and release free fatty acids.

-

After cooling to room temperature, acidify the mixture with a small volume of 6 N HCl.

-

Extract the free fatty acids by adding 600 µL of hexane, vortexing, and collecting the upper hexane layer.

-

Dry the hexane extract under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 90% acetonitrile).

-

3.1.3. LC-MS/MS Analysis [1]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate DHA from other fatty acids (e.g., starting with 60% B, increasing to 90% B).

-

Flow Rate: 0.3 - 0.45 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

DHA: Monitor the transition of the precursor ion (m/z 327.2) to specific product ions.

-

DHA-d5: Monitor the transition of the precursor ion (m/z 332.2) to its corresponding product ions.[6]

-

-

Optimization: Optimize cone voltage and collision energy for both DHA and DHA-d5 to achieve maximum signal intensity.

-

3.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of DHA to DHA-d5 against the concentration of DHA standards.

-

Determine the concentration of DHA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Cellular Uptake Studies of DHA using DHA-d5 as a Tracer

This protocol describes a method to study the uptake of DHA into cultured cells, such as microglia.[6]

3.2.1. Materials

-

Cultured cells (e.g., BV-2 microglia)

-

Cell culture medium

-

DHA-d5 solution in a suitable vehicle (e.g., ethanol)

-

Phosphate-buffered saline (PBS)

-

BCA protein assay kit

-

LC-MS/MS system

3.2.2. Experimental Procedure [6]

-

Cell Culture:

-

Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

-

DHA-d5 Treatment:

-

Prepare a working solution of DHA-d5 in the cell culture medium at the desired final concentration (e.g., 50 ng/mL).

-

Remove the existing medium from the cells and replace it with the DHA-d5 containing medium.

-

Incubate the cells for various time points (e.g., 0, 2, 5, 10, 15 minutes) at 37°C.

-

-

Sample Collection:

-

At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular DHA-d5.

-

Lyse the cells in a suitable buffer.

-

-

Quantification:

-

Determine the protein concentration of the cell lysate using a BCA protein assay for normalization.

-

Quantify the amount of DHA-d5 in the cell lysate using a validated LC-MS/MS method as described in section 3.1.

-

-

Data Analysis:

-

Plot the amount of DHA-d5 taken up by the cells (normalized to protein concentration) against time to determine the uptake kinetics.

-

Signaling Pathways and Experimental Workflows

DHA is a pleiotropic molecule that influences a multitude of signaling pathways crucial for neuronal function, inflammation, and cell survival. DHA-d5 can be a valuable tool to trace the incorporation of DHA into these pathways.

Neuroprotectin D1 (NPD1) Synthesis Pathway

NPD1 is a potent bioactive lipid mediator derived from DHA that exhibits neuroprotective and anti-inflammatory properties. Its synthesis is initiated by the release of DHA from membrane phospholipids.

Caption: Biosynthesis of Neuroprotectin D1 (NPD1) from DHA.

DHA-Mediated Anti-Inflammatory Signaling

DHA exerts anti-inflammatory effects through various mechanisms, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of anti-inflammatory pathways.

Caption: DHA's role in modulating inflammatory signaling pathways.

DHA and Brain-Derived Neurotrophic Factor (BDNF) Signaling

DHA can enhance the signaling of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.

Caption: DHA enhances BDNF signaling for neuronal health.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, neuroscience, and drug development. Its utility as an internal standard ensures the accuracy and reliability of DHA quantification, while its role as a metabolic tracer provides invaluable insights into the complex dynamics of DHA in biological systems. The experimental protocols and signaling pathway diagrams presented in this guide offer a practical framework for the application of DHA-d5 in research, ultimately contributing to a deeper understanding of the multifaceted roles of DHA in health and disease.

References

- 1. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]

An In-depth Technical Guide to the Chemical Properties of Docosahexaenoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Docosahexaenoic acid-d5 (DHA-d5), a deuterated analog of the essential omega-3 fatty acid, Docosahexaenoic acid (DHA). DHA-d5 serves as a crucial internal standard for mass spectrometry-based quantification and as a tracer in metabolic research, enabling precise tracking and measurement of DHA uptake and metabolism in biological systems.[1][2]

Core Chemical and Physical Properties

This compound is distinguished by the substitution of five hydrogen atoms with deuterium (B1214612) at the terminal end of the fatty acid chain (specifically at the C21 and C22 positions).[3][4] This isotopic labeling minimally alters the biological activity while providing a distinct mass shift, making it an ideal tool for quantitative analysis.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid | [5] |

| Alternate Names | Cervonic Acid-d5; DHA-d5; (all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid-d5 | [6][7][8] |

| CAS Number | 1197205-71-2 | [4][6] |

| Molecular Formula | C₂₂H₂₇D₅O₂ | [3][6] |

| Molecular Weight | 333.52 g/mol | [3][4][6][7] |

| Exact Mass | 333.271613989 Da | [5] |

| Appearance | Clear Colourless Liquid | [7][8] |

| Chemical Purity | >98% | [3][4] |

| Storage Conditions | Store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light, air, and moisture. | [1][4][9] |

| Supplied Form | Neat or in solution (e.g., ethanol) | [3][6] |

Experimental Protocols

DHA-d5 is predominantly utilized in analytical methodologies for the precise quantification of its non-deuterated counterpart, DHA. Below are detailed protocols for its application in common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for quantifying DHA-d5 uptake in biological matrices, such as microglia or plasma.[2][10]

Sample Preparation (Lipid Extraction from Plasma): [10]

-

Transfer 100 µL of plasma to an Eppendorf tube.

-

Add 10 µL of an internal standard mixture containing a known concentration of DHA-d5 (e.g., 10 µg/mL).

-

Extract lipids using a hexane/isopropanol solvent mixture (3:2 v/v) at a 1:10 sample-to-solvent ratio.

-

Vortex the mixture and incubate at -20°C for 10 minutes.

-

Centrifuge at 14,000 x g at 4°C for 5 minutes to separate the layers.

-

The lipid-containing upper layer is collected for analysis.

For analysis of total fatty acids, an alkaline hydrolysis step is required: [10]

-

Add 100 µL of 0.3 M KOH in 80% methanol (B129727) to the lipid extract.

-

Incubate the mixture at 80°C for 30 minutes.

LC-MS/MS Instrumentation and Conditions:

-

Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Thermo Scientific TSQ Vantage with a Shimadzu Nexera LC system).[5]

-

Mobile Phase: 90% (v/v) acetonitrile (B52724) and 10% (v/v) water containing 2 mM ammonium (B1175870) acetate.[2]

-

Flow Rate: 0.3 mL/min.[2]

-

Ionization Mode: Negative Electrospray Ionization (ESI).[2][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for DHA-d5: m/z 332.1 → 228.3 and m/z 332.1 → 234.2.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for fatty acid analysis, which requires derivatization to increase the volatility of the analytes.

Sample Preparation and Derivatization: [11]

-

Add 100 µL of the deuterated internal standard mix (containing DHA-d5) to the sample (e.g., cells, plasma).

-

Lyse the cells and acidify the mixture using methanol and HCl.

-

Extract the free fatty acids with iso-octane.

-

Dry the extract under vacuum.

-

Derivatize the fatty acids by adding 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 1% diisopropylethylamine in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample again under vacuum and reconstitute in iso-octane for injection.

GC-MS Instrumentation and Conditions: [11]

-

Analysis Mode: Negative Ion Chemical Ionization (NICI).

-

Injection: 1 µL of the derivatized sample is injected for analysis.

-

Quantification: The ratio of unlabeled DHA to labeled DHA-d5 is measured against a standard curve to determine the concentration of the analyte.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is used to determine the concentration and molar proportion of DHA in samples like fish oils.[12] DHA-d5 can be used as an internal standard for quantitative NMR (qNMR).

Sample Preparation: [12]

-

Accurately weigh the oil sample.

-

Dilute the sample in a deuterated solvent such as deuterochloroform (CDCl₃).

-

Add a known quantity of an internal standard. For deuterated DHA, this would be used to quantify other non-deuterated fatty acids.

NMR Measurement: [12]

-

Instrument: 300-500 MHz NMR spectrometer.

-

Analysis: The signals corresponding to specific protons on the fatty acid chains are integrated. The concentration is calculated by comparing the integral of the analyte signal to the integral of the known internal standard.

Application in Research

The primary application of DHA-d5 is as a stable isotope-labeled internal standard and tracer.[1] This allows researchers to differentiate between endogenously present DHA and exogenously administered DHA, which is critical for studies on uptake, metabolism, and distribution in various tissues, particularly the brain and retina.[1][2]

DHA is crucial for brain and retinal function and possesses anti-inflammatory properties.[1][13] Studies suggest that DHA can reduce the proinflammatory response of activated microglia, which is implicated in neuroinflammation.[2] Using DHA-d5 allows for precise investigation into the mechanisms of its neuroprotective effects.[2] The substitution of hydrogen with deuterium at bis-allylic positions can also slow down lipid peroxidation, a key mechanism in oxidative stress-related retinal degeneration.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. Docosahexaenoic acid (21,21,22,22,22-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. This compound | C22H32O2 | CID 24778483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 9. DHA ETHYL ESTER-D5 | 2692624-15-8 | INDOFINE Chemical Company [indofinechemical.com]

- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Determination of docosahexaenoic acid and n-3 fatty acids in refined fish oils by 1H-NMR spectroscopy: IUPAC interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Docosahexaenoic Acid (DHA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of DHA-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of deuterated docosahexaenoic acid (DHA-d5). DHA, an essential omega-3 fatty acid, plays a crucial role in various physiological processes, particularly in brain and retinal function.[1] The use of isotopically labeled DHA, such as DHA-d5, is invaluable in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry.[1][2] This document outlines detailed methodologies for the chemical synthesis of DHA-d5 and the subsequent determination of its isotopic enrichment using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Synthesis of DHA-d5

The chemical synthesis of DHA-d5 involves a multi-step process that requires careful control of reaction conditions to achieve high isotopic enrichment and chemical purity. While various synthetic strategies for polyunsaturated fatty acids exist, a common approach involves the construction of the carbon backbone through a series of coupling reactions followed by selective deuteration and final functional group manipulation.

A plausible synthetic pathway can be conceptualized based on convergent synthesis approaches, which involve the preparation of key building blocks that are then coupled together.[3] This strategy allows for the introduction of deuterium (B1214612) atoms at specific positions with high efficiency.

Key Synthetic Steps:

-

Preparation of Deuterated Building Blocks: The synthesis typically commences with smaller, commercially available deuterated precursors. For DHA-d5, a common strategy is to introduce the five deuterium atoms at the terminal end of the fatty acid chain (positions 21, 21, 22, 22, 22).[4][5] This can be achieved by using a deuterated starting material such as bromoethane-d5.

-

Carbon Chain Elongation: The carbon backbone of DHA is constructed by coupling smaller fragments. This can be achieved through various organic reactions, such as Sonogashira or Wittig reactions, to introduce the characteristic polyene system of DHA.[6]

-

Introduction of cis-Double Bonds: The six cis-double bonds in the DHA molecule are typically introduced through partial hydrogenation of alkyne precursors using a poisoned catalyst, such as Lindlar's catalyst.[6] The use of additives like 2-methyl-2-butene (B146552) can be critical to prevent over-hydrogenation.[3]

-

Final Functionalization and Purification: The final step involves the conversion of the terminal functional group to a carboxylic acid and subsequent purification of the final DHA-d5 product. Purification is crucial to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques include column chromatography on silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC).[7][8][9]

A generalized workflow for the chemical synthesis of DHA-d5 is depicted in the following diagram:

Caption: Generalized workflow for the chemical synthesis of DHA-d5.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step in the quality control of DHA-d5. This involves quantifying the percentage of molecules that contain the desired number of deuterium atoms. The two primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic enrichment of volatile compounds like fatty acid methyl esters (FAMEs).[10] The sample is first derivatized to a more volatile form, typically a methyl ester (DHA-d5-ME), and then separated by gas chromatography before being analyzed by a mass spectrometer.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation (Derivatization to FAME):

-

To a known amount of DHA-d5, add a solution of 14% boron trifluoride in methanol.[10]

-

Heat the mixture in a sealed vial to facilitate the esterification reaction.

-

After cooling, extract the DHA-d5 methyl ester with a nonpolar solvent like hexane (B92381) or isooctane.[11]

-

Wash the organic layer with water to remove any residual reagents and dry over anhydrous sodium sulfate.

-

The resulting solution containing DHA-d5-ME is ready for GC-MS analysis.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.[12]

-

Column: A polar capillary column suitable for FAME analysis, such as a SP-2560 or BPX-70.[10][13]

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of fatty acid methyl esters. A typical program might start at a lower temperature and ramp up to a final temperature. For example: initial temperature of 100°C, ramp at 10°C/min to 160°C, then at 3°C/min to 220°C.[10]

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL.

-

Mass Spectrometer: Agilent 5977B mass spectrometer or a high-resolution mass spectrometer.[12]

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Data Analysis and Isotopic Enrichment Calculation:

-

The mass spectrum of the DHA-d5 methyl ester will show a molecular ion peak cluster.

-

The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are used to calculate the isotopic enrichment.

-

The percentage of deuteration can be calculated by comparing the measured isotopic distribution to the theoretical distribution for different levels of deuterium incorporation.[14] A common method involves using a system of linear equations to deconvolve the contributions of different isotopologues.[14][15]

-

Table 1: Representative GC-MS Parameters for FAME Analysis

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | SP-2560 (100 m x 0.25 mm, 0.20 µm) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1-2 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 260 °C |

| Oven Program | Initial 100°C, ramp 10°C/min to 160°C, then 3°C/min to 220°C |

| MS System | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium (²H) NMR, provides direct evidence of deuterium incorporation and can be used for quantitative analysis.[16][17][18] While ¹H NMR can show the disappearance of signals at the sites of deuteration, ²H NMR directly observes the deuterium nuclei.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve a known amount of DHA-d5 in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4). For ²H NMR, a non-deuterated solvent can also be used.[16]

-

Transfer the solution to an NMR tube.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting deuterium.

-

Nucleus: ²H (Deuterium).

-

Reference: The residual solvent peak can be used as an internal reference.

-

Pulse Sequence: A simple one-pulse experiment is typically sufficient.

-

Acquisition Parameters: The relaxation delay should be set to be at least five times the longest T1 relaxation time of the deuterium signals to ensure quantitative results.

-

-

Data Analysis and Isotopic Purity Calculation:

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms in the DHA-d5 molecule.

-

The integral of the deuterium signal(s) can be compared to the integral of a known internal standard or to the residual proton signals in the ¹H NMR spectrum to determine the degree of deuteration.

-

For highly deuterated compounds, ²H NMR is particularly advantageous as the residual proton signals in ¹H NMR may be too weak for accurate quantification.[16]

-

Table 2: General NMR Parameters for Isotopic Purity Analysis

| Parameter | ¹H NMR | ²H NMR |

| Spectrometer Frequency | ≥ 400 MHz | ≥ 61.4 MHz (for a 400 MHz magnet) |

| Solvent | Deuterated (e.g., CDCl₃) | Deuterated or Non-deuterated |

| Pulse Sequence | Standard 1D pulse | Standard 1D pulse |

| Relaxation Delay (D1) | ≥ 5 x T₁ | ≥ 5 x T₁ |

| Number of Scans | Dependent on sample concentration | Dependent on sample concentration |

| Referencing | Residual solvent peak or TMS | Residual solvent peak |

The analytical workflow for determining the isotopic purity of DHA-d5 is illustrated in the following diagram:

Caption: Analytical workflow for the isotopic purity determination of DHA-d5.

Summary of Quantitative Data

The following table summarizes key quantitative data that are typically considered in the synthesis and analysis of DHA-d5. The values presented are representative and can vary depending on the specific synthetic route and analytical methodology employed.

Table 3: Summary of Quantitative Data for DHA-d5 Synthesis and Analysis

| Parameter | Typical Value/Range | Method of Determination |

| Chemical Purity | > 98% | HPLC, GC-FID |

| Isotopic Enrichment (d5) | ≥ 98% | GC-MS, NMR |

| Overall Synthetic Yield | 10-30% (multi-step synthesis) | Gravimetric |

| GC-MS Retention Time (DHA-ME) | Varies with column and method | GC-MS |

| ¹H NMR Chemical Shifts | Disappearance of signals at deuterated positions | ¹H NMR Spectroscopy |

| ²H NMR Chemical Shifts | Appearance of signals corresponding to deuterated positions | ²H NMR Spectroscopy |

| Mass Spectral Fragments (DHA-ME) | Molecular ion and characteristic fragments | Mass Spectrometry |

Conclusion

This technical guide provides a foundational understanding of the synthesis and isotopic purity analysis of DHA-d5. The successful synthesis of high-purity DHA-d5 relies on a well-designed synthetic strategy and rigorous purification. Accurate determination of isotopic enrichment is paramount for its application in research and development and can be reliably achieved through the complementary techniques of GC-MS and NMR spectroscopy. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with deuterated polyunsaturated fatty acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gas chromatography for analysis and estimation of 13C at natural abundance level in fatty acids produced from Aurantiochytrium limacinum, a sustainable source of polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20140012024A1 - Method for the synthesis of dha - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN109777607B - Method for purifying DHA (docosahexaenoic acid) crude oil - Google Patents [patents.google.com]

- 9. Separation of saturated fatty acids from docosahexaenoic acid‐rich algal oil by enzymatic ethanolysis in tandem with molecular distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Compound-specific isotope analysis resolves the dietary origin of docosahexaenoic acid in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 18. Deuterium NMR - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical State and Solubility of Docosahexaenoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Docosahexaenoic acid-d5 (DHA-d5), a deuterated form of the essential omega-3 fatty acid, Docosahexaenoic acid (DHA). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are working with this stable isotope-labeled compound. The information presented herein is critical for the accurate preparation of solutions, the design of in vitro and in vivo experiments, and the interpretation of analytical data.

Core Physical and Chemical Properties

This compound is a synthetic analog of DHA where five hydrogen atoms on the terminal methyl and adjacent methylene (B1212753) groups have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of DHA.[1][2]

Physical State: At room temperature (25°C), both Docosahexaenoic acid and its deuterated form, DHA-d5, exist as a light yellow, oily liquid.[2][3] This is a consequence of its low melting point, which is reported to be -44°C for the non-deuterated form.[4]

Molecular Formula: C₂₂H₂₇D₅O₂[1][5][6]

Molecular Weight: Approximately 333.52 g/mol [2][5][6][7]

Solubility Profile of this compound

The solubility of DHA-d5 is a critical parameter for its use in various experimental settings. The presence of the long, hydrophobic acyl chain and the polar carboxylic acid group gives it amphipathic properties, though its overall character is lipophilic.

Solubility in Organic Solvents

DHA-d5 exhibits high solubility in a range of organic solvents. This makes it convenient to prepare concentrated stock solutions that can be further diluted into aqueous media for biological assays. The table below summarizes the available quantitative solubility data.

| Solvent | DHA-d5 Solubility (mg/mL) | DHA (non-deuterated) Solubility (mg/mL) |

| Ethanol | ≥ 50[8] | ~50[9], ~500 (ethyl ester)[10] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50[1][8] | ~100[11], 100[9] |

| Dimethylformamide (DMF) | ≥ 50[1][8] | ~100[11] |

Note: For hygroscopic solvents like DMSO, it is recommended to use a newly opened container to ensure maximum solubility.[8]

Solubility in Aqueous Solutions

As expected for a long-chain fatty acid, DHA-d5 is sparingly soluble in aqueous buffers.[12] The solubility can be influenced by the pH of the solution, as the carboxylic acid group will be deprotonated at higher pH, forming a more soluble carboxylate salt.

| Aqueous Solution | DHA-d5 Solubility (mg/mL) | DHA (non-deuterated) Solubility (mg/mL) |

| PBS (pH 7.2) | ~0.1[1] | ~0.1[11] |

| 0.15 M Tris-HCl (pH 8.5) | Not specified | 1[11][12] |

| 0.1 M NaOH | Not specified | 12.5[9] |

Experimental Protocols

General Handling and Storage

Storage: For long-term stability, it is recommended to store DHA-d5 as supplied at -20°C.[12] Some suppliers recommend storage at -80°C.[5] The compound should be protected from light, air, and moisture.[5] Under proper storage conditions, it should be stable for at least one to two years.[1][12]

Handling: Due to its potential biological activity and the fact that its toxicological properties have not been fully investigated, DHA-d5 should be handled with care.[13] It is recommended to avoid inhalation, ingestion, and contact with skin and eyes.[14] Use in a well-ventilated area and wear appropriate personal protective equipment.

Preparation of Stock Solutions

To prepare a stock solution, the neat oil of DHA-d5 can be dissolved in an appropriate organic solvent such as ethanol, DMSO, or DMF. For example, to prepare a 50 mg/mL stock solution in DMSO, add 1 mL of fresh DMSO to 50 mg of DHA-d5 and vortex until fully dissolved.

Preparation of Aqueous Working Solutions

To prepare an aqueous working solution from an organic stock, the stock solution should be diluted into the aqueous buffer of choice. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.

An alternative method for preparing an organic solvent-free aqueous solution is to first evaporate the organic solvent from an aliquot of the stock solution under a gentle stream of nitrogen. The resulting neat oil can then be directly dissolved in the aqueous buffer.[11] Sonication may be required to aid dissolution. Aqueous solutions of DHA are not stable for long periods, and it is recommended to prepare them fresh for each experiment and use within 12 hours.[12]

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound like DHA-d5 in a given solvent.

Caption: A generalized workflow for the experimental determination of solubility.

Metabolic Pathway of Docosahexaenoic Acid

DHA is a precursor to a variety of potent signaling molecules, including specialized pro-resolving mediators (SPMs) which play a key role in the resolution of inflammation.[1] The diagram below illustrates this metabolic conversion.

Caption: Simplified metabolic pathway of DHA to specialized pro-resolving mediators.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (DHA-d5; Cervonic acid-d5) | Endogenous Metabolite | 1197205-71-2 | Invivochem [invivochem.com]

- 3. acs.org [acs.org]

- 4. karger.com [karger.com]

- 5. Docosahexaenoic acid (21,21,22,22,22-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C22H32O2 | CID 24778483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 14. scribd.com [scribd.com]

Commercially Available Sources of Docosahexaenoic Acid-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available sources of Docosahexaenoic acid-d5 (DHA-d5), a critical tool for research in lipidomics, neuroscience, and pharmacology. This document details supplier specifications, experimental protocols for its use as an internal standard, and relevant biochemical pathways.

Commercial Supplier Specifications

This compound is available from several reputable suppliers, primarily for use as an internal standard in mass spectrometry-based quantification of endogenous DHA.[1][2] The following table summarizes the key quantitative data from major commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Formulation | Available Sizes | Storage |

| Cayman Chemical | This compound | 1197205-71-2 | C₂₂H₂₇D₅O₂ | 333.5 | ≥99% deuterated forms (d₁-d₅) | A 500 µg/ml solution in ethanol | 50 µg, 100 µg, 500 µg, 1 mg | -20°C |

| Sigma-Aldrich | cis-4,7,10,13,16,19-Docosahexaenoic acid-21,21,22,22,22-d5 | 1197205-71-2 | C₂₂D₅H₂₇O₂ | 333.52 | ≥98 atom % D, ≥98% (CP) | Liquid | 1 mg, 5 mg | -20°C |

| Cambridge Isotope Laboratories | Docosahexaenoic acid (21,21,22,22,22-D₅, 98%) | 1197205-71-2 | C₂₂H₂₇D₅O₂ | 333.52 | 98% | Not specified | 1 mg | Not specified |

| MedchemExpress | This compound | 1197205-71-2 | C₂₂H₂₇D₅O₂ | 333.52 | Not specified | Solid | 1 mg, 5 mg, 10 mg | -20°C (powder), -80°C (in solvent) |

| Santa Cruz Biotechnology | This compound | 1197205-71-2 | C₂₂H₂₇D₅O₂ | 333.52 | Not specified | Supplied in ethanol | Not specified | Not specified |

Experimental Protocols

DHA-d5 is predominantly used as an internal standard for the accurate quantification of DHA in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its utility lies in its chemical similarity to endogenous DHA, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variations in extraction efficiency and instrument response.

Protocol 1: Quantification of Total DHA in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of omega-3 and omega-6 fatty acids in human plasma.

1. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma in an Eppendorf tube, add 10 µL of an internal standard mixture containing DHA-d5 at a concentration of 10 µg/mL.

-

Extract the lipids by adding a 1:10 sample to solvent ratio of a hexane/isopropanol (3:2 v/v) mixture.

-

Vortex the tubes and incubate at -20°C for 10 minutes.

-

Centrifuge at 14,000 x g at 4°C for 5 minutes.

2. Alkaline Hydrolysis (for total fatty acid analysis):

-

To the lipid extract, add 100 µL of a 0.3 M KOH solution in 80% methanol.

-

Incubate the mixture at 80°C for 30 minutes to hydrolyze esterified fatty acids.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Isocratic flow with a mobile phase containing ammonium (B1175870) acetate (B1210297) to enhance negative electrospray ionization (ESI).

-

Flow Rate: As per column specifications.

-

-

Mass Spectrometry Detection:

-

Quantification:

-

Construct a calibration curve using known concentrations of unlabeled DHA standard.

-

Calculate the ratio of the peak area of endogenous DHA to the peak area of the DHA-d5 internal standard.

-

Determine the concentration of DHA in the sample by interpolating from the calibration curve.

-

Protocol 2: Quantification of DHA Uptake in Microglia

This protocol outlines a sensitive LC-MS/MS assay to measure the uptake of DHA-d5 into cultured microglial cells, serving as a surrogate for DHA.[3][4]

1. Cell Culture and Treatment:

-

Culture BV-2 microglial cells under standard conditions.

-

Spike the cell culture medium with DHA-d5 at a final concentration of 50 ng/mL.

-

Incubate the cells for a specified time course (e.g., 0, 2, 5, 10, 15 minutes) to assess uptake.

2. Sample Collection and Preparation:

-

At each time point, wash the cells with phosphate-buffered saline (PBS) to remove extracellular DHA-d5.

-

Lyse the cells to release intracellular contents.

-

Determine the protein concentration of the cell lysate using a BCA protein assay for normalization.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mobile Phase: 90% (v/v) acetonitrile (B52724) and 10% (v/v) water containing 2 mM ammonium acetate.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Data Analysis:

-

Generate a calibration curve with DHA-d5 standards prepared in PBS.

-

Quantify the amount of DHA-d5 in the cell lysates.

-

Normalize the DHA-d5 amount to the total protein concentration to determine the uptake per unit of cellular protein.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of DHA to Specialized Pro-Resolving Mediators (SPMs)

Docosahexaenoic acid is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins, protectins, and maresins.[5] These specialized pro-resolving mediators (SPMs) play a crucial role in the resolution of inflammation. The biosynthesis of D-series resolvins and protectins from DHA is initiated by the enzyme 15-lipoxygenase (15-LOX).

General Experimental Workflow for DHA Quantification using DHA-d5

The following diagram illustrates a typical workflow for the quantification of DHA in biological samples using DHA-d5 as an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]

The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Impact on DHA Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the often-overlooked significance of the natural abundance of deuterium (B1214612) in the precise analysis of docosahexaenoic acid (DHA). As a crucial omega-3 fatty acid, accurate quantification of DHA is paramount in nutrition, disease research, and the development of novel therapeutics. This document provides a comprehensive overview of the challenges posed by the natural isotopic distribution of deuterium and presents methodologies to ensure data integrity in DHA analysis.

The Kinetic Isotope Effect and Its Implications

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (¹H). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of a C-D bond requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond. This phenomenon, known as the kinetic isotope effect (KIE) , has profound implications in drug metabolism and pharmacokinetic studies.[1][2][3] By strategically replacing hydrogen with deuterium in a drug molecule, researchers can slow down its metabolism, potentially improving its pharmacokinetic profile and reducing the formation of toxic metabolites.[3]

Natural Abundance of Deuterium: A Quantitative Perspective

While deuterium is a powerful tool in targeted labeling studies, its natural abundance, though small, is a critical factor to consider in high-precision analytical chemistry. The natural abundance of deuterium is approximately 0.015%, meaning that for every 6,700 hydrogen atoms, there is one deuterium atom.[4] However, this distribution is not uniform across all molecules or even within a single molecule. Studies utilizing 2H Nuclear Magnetic Resonance (NMR) spectroscopy have revealed a non-statistical distribution of deuterium in fatty acids, influenced by the biosynthetic pathways and enzymatic processes.[1][2][5] This site-specific variation in deuterium content can subtly but significantly impact analytical measurements.

The following table summarizes the natural abundance of relevant isotopes that contribute to the mass spectrum of an organic molecule like DHA.

| Isotope | Natural Abundance (%) |

| ¹H | 99.985 |

| ²H | 0.015 |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹⁶O | 99.762 |

| ¹⁷O | 0.038 |

| ¹⁸O | 0.200 |

Data compiled from various sources.

The molecular formula of docosahexaenoic acid is C₂₂H₃₂O₂. Due to the natural abundance of isotopes like ¹³C and ²H, the mass spectrum of DHA will exhibit not only the monoisotopic peak (M) but also M+1 and M+2 peaks. The theoretical relative intensities of these peaks, arising from the statistical incorporation of heavier isotopes, can be calculated. For DHA (C₂₂H₃₂O₂), the expected contributions to the M+1 and M+2 peaks are primarily from ¹³C and to a lesser extent, ²H and ¹⁷O.

| Peak | Theoretical Relative Intensity (%) | Primary Contributing Isotopes |

| M | 100 | ¹²C, ¹H, ¹⁶O |

| M+1 | 25.97 | ¹³C, ²H, ¹⁷O |

| M+2 | 3.51 | ¹³C₂, ¹³C¹H, ¹⁸O |

Theoretical intensities are approximations and can be calculated using isotopic abundance data.

Impact on DHA Analysis: A Mass Spectrometry Focus

In mass spectrometry (MS), the presence of naturally occurring deuterium contributes to the M+1 and subsequent isotopic peaks of the analyte. For low-resolution mass spectrometers, this can lead to an overestimation of the M+1 peak intensity if not properly corrected, potentially affecting the accuracy of quantification, especially in isotope dilution methods where a deuterated internal standard is used. High-resolution mass spectrometry can distinguish between the mass contributions of different isotopes, but data processing must still account for the natural abundance to accurately determine the isotopic enrichment in labeling experiments or for precise quantification.

Failure to correct for the natural abundance of deuterium and other isotopes can lead to:

-

Inaccurate quantification: Overestimation of the analyte concentration.

-

Misinterpretation of labeling studies: Incorrect calculation of isotopic enrichment.

-

Challenges in metabolite identification: Ambiguity in assigning molecular formulas based on isotopic patterns.

Experimental Protocols for Accurate DHA Analysis

To mitigate the effects of natural deuterium abundance, rigorous experimental protocols and data analysis workflows are essential. The following outlines a general methodology for the quantitative analysis of DHA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with correction for natural isotope abundance.

Sample Preparation and Lipid Extraction

-

Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of a deuterated DHA internal standard (e.g., DHA-d5).

-

Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, to isolate the lipid fraction containing DHA.

-

Saponification (Optional): To analyze total fatty acids, perform a saponification step using a methanolic potassium hydroxide (B78521) solution to hydrolyze the ester linkages and release the free fatty acids.

-

Derivatization (Optional): To improve chromatographic separation and ionization efficiency, derivatize the fatty acids to their methyl esters (FAMEs) or other suitable derivatives.

-

Sample Reconstitution: Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 column and perform a gradient elution to separate DHA from other fatty acids.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Set up MRM transitions for both the native DHA and the deuterated internal standard. The precursor ion will be the deprotonated molecule [M-H]⁻, and the fragment ions can be selected based on characteristic fragmentation patterns.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DHA | 327.2 | >283.2 |

| DHA-d5 | 332.2 | >287.2 |

Data Analysis and Isotope Correction

-

Peak Integration: Integrate the peak areas for the MRM transitions of both native DHA and the deuterated internal standard.

-

Concentration Calculation: Calculate the concentration of DHA in the sample using the ratio of the peak area of the native analyte to the peak area of the internal standard and a standard curve.

-

Natural Isotope Abundance Correction: Apply a correction algorithm to the measured peak intensities to account for the contribution of natural isotopes. This can be performed using specialized software such as IsoCor or Corna.[5][6][7] These programs use the elemental formula of the analyte to calculate the theoretical isotopic distribution and subtract this contribution from the measured data, providing a corrected measurement of the analyte's abundance.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the DHA biosynthesis pathway and a typical experimental workflow for DHA analysis.

Caption: The "Sprecher Pathway" for DHA biosynthesis.

Caption: Workflow for accurate DHA quantification.

Conclusion

The natural abundance of deuterium, while seemingly insignificant, exerts a tangible influence on the accuracy of DHA analysis. For researchers, scientists, and drug development professionals, a thorough understanding of the kinetic isotope effect and the principles of isotopic distribution is crucial for generating reliable and reproducible data. By implementing robust experimental protocols, including the use of deuterated internal standards and appropriate data correction software, the analytical challenges posed by natural deuterium abundance can be effectively overcome. This diligence ensures the integrity of research findings and supports the advancement of our understanding of the vital role of DHA in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]

- 4. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

The Role of Deuterated DHA (DHA-d5) in Modern Lipidomics Research: An In-depth Technical Guide

Introduction

Lipidomics, the large-scale study of cellular lipids in biological systems, is a rapidly advancing field crucial for understanding health and disease. Lipids are not merely for energy storage; they are fundamental components of cell membranes, act as signaling molecules, and are involved in numerous metabolic pathways. Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is of particular interest due to its high abundance in the brain and retina, where it plays critical roles in cognitive function, visual acuity, and inflammatory responses.[1][2]

The complexity of the lipidome and the dynamic nature of lipid metabolism present significant analytical challenges. Accurate quantification and tracing of specific lipid molecules are paramount. This is where stable isotope-labeled internal standards, such as docosahexaenoic acid-d5 (DHA-d5), become indispensable tools. DHA-d5 is a form of DHA where five hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This subtle mass shift, which does not alter the molecule's chemical properties, allows it to be distinguished from its endogenous counterpart by mass spectrometry (MS). This guide provides a comprehensive overview of the core applications, experimental protocols, and data interpretation involving DHA-d5 in lipidomics research, targeted at researchers, scientists, and drug development professionals.

Core Applications of DHA-d5 in Lipidomics

The unique properties of DHA-d5 make it a versatile tool for several key applications in lipidomics, primarily centered around mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Internal Standard for Accurate Quantification

The most common application of DHA-d5 is as an internal standard (IS) for the accurate quantification of endogenous DHA and its metabolites. Quantifying lipids is often complicated by variations during sample preparation, extraction efficiency, and matrix effects during MS analysis.[3] An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process.

By adding a known amount of DHA-d5 to a sample at the beginning of the workflow, any loss or variation that affects the native DHA will also affect the DHA-d5 to the same extent. Since the mass spectrometer can differentiate between the two, the ratio of the endogenous analyte signal to the IS signal is used for precise quantification. This approach corrects for procedural inconsistencies, leading to highly accurate and reproducible results.[3] Deuterated standards are particularly effective as they co-elute with the native analyte in liquid chromatography, providing the best possible correction for matrix effects.[3]

Metabolic Tracer for Dynamic Studies

Understanding the fate of DHA in vivo and in vitro—its uptake, incorporation into complex lipids, and turnover—is crucial for elucidating its biological functions. DHA-d5 serves as an excellent tracer for these metabolic studies.[4] Researchers can introduce DHA-d5 into cell cultures or animal models and track its journey through various metabolic pathways.

For example, studies have used DHA-d5 to:

-

Quantify Cellular Uptake: Measure the rate and extent to which cells, such as microglia, absorb DHA from their environment.[4]

-

Trace Metabolic Conversion: Follow the elongation and desaturation of DHA into very long-chain polyunsaturated fatty acids (VLC-PUFAs) in tissues like the retina.[5]

-

Monitor Incorporation into Phospholipids (B1166683): Determine how DHA is integrated into different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) within cell membranes, which is critical for its role in signaling.[6][7]

These tracer studies provide invaluable insights into lipid dynamics that cannot be obtained from static measurements alone.

A Tool to Investigate and Mitigate Oxidative Stress

DHA is highly susceptible to oxidation due to its six double bonds, particularly at the hydrogen atoms on the bis-allylic carbons.[8] This lipid peroxidation generates toxic byproducts that are implicated in the pathology of diseases like age-related macular degeneration (AMD).[9][10]

A specialized form of deuterated DHA, where deuterium atoms specifically replace the hydrogens at these vulnerable bis-allylic positions (termed D-DHA), has emerged as a powerful research tool and potential therapeutic agent.[9][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength makes D-DHA significantly more resistant to oxidation.[10]

By feeding animals D-DHA, researchers can replace native DHA in tissues with its oxidation-resistant counterpart and study the direct effects of preventing lipid peroxidation on disease progression.[9][11] These studies have shown that D-DHA can protect retinal cells from oxidative stress and degeneration.[9]

Data Presentation: Quantitative Summaries

Presenting quantitative data in a structured format is essential for comparison and interpretation. The following tables summarize typical data generated in experiments utilizing DHA-d5.

Table 1: LC-MS/MS Method Validation Parameters for DHA-d5 Quantification

This table summarizes the performance of a validated LC-MS/MS assay designed to quantify the uptake of DHA-d5 into mouse microglia cells.[4]

| Parameter | Value |

| Mass Spectrometry Mode | Negative Ionization |

| MS/MS Transition (m/z) | 332.1 -> 228.3 / 234.2 |

| Linearity Range | 0.0063 - 0.1 ng |

| Correlation Coefficient (R²) | 0.999 |

| Precision (%RSD) | < 9.3% |

| Accuracy | 96.6% - 109.8% |

Table 2: Pharmacokinetic Data of Dietary D-DHA Incorporation in Mice

This table shows the half-life of accretion (t½a), a measure of how quickly dietary D-DHA replaces native DHA in various tissues in mice, demonstrating its use as an in vivo tracer.[5]

| Tissue | Accretion Half-Life (t½a) in Days |

| Plasma | ~2.8 |

| Liver | ~2.8 |

| Heart | ~8.5 |

| Red Blood Cells | ~8.5 |

| Choroid-RPE | 10.1 |

| Neural Retina | 23.4 |

| Optic Nerve | 26.3 |

| Central Nervous System (CNS) | 29.0 - 44.3 |

Table 3: Impact of DHA Supplementation on Lipid Classes in Prefrontal Cortex

Lipidomics studies, which rely on methods using standards like DHA-d5 for quantification, can reveal how DHA supplementation alters the lipid profile of tissues. This table shows changes in lipid content in the prefrontal cortex of pigs fed a diet supplemented with fish oil (a rich source of DHA).[12][13]

| Lipid Class | Change with Fish Oil DHA |

| Total Lipid Content | Highest among all groups (641.60 µg/mg) |

| Phosphatidylcholine (PC) | Significant increase |

| Phosphatidylethanolamine (PE) | Significant increase |

| Phosphatidylinositol (PI) | Significant increase |

| Phosphatidylserine (PS) | Significant increase |

| Sphingomyelin (SM) | Significant increase |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments involving DHA-d5.

Protocol 1: Quantification of DHA-d5 Uptake in Cultured Cells

This protocol is adapted from a study quantifying DHA-d5 uptake into BV-2 microglial cells.[4]

1. Cell Culture and Treatment:

- Culture BV-2 microglial cells in appropriate media and conditions until confluent.

- Prepare a stock solution of DHA-d5.

- Spike the cell culture medium with DHA-d5 to a final concentration (e.g., 50 ng/mL).

- Incubate the cells for a defined time course (e.g., 0, 2, 5, 10, 15 minutes) to measure uptake.

2. Sample Collection and Lipid Extraction:

- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular DHA-d5.

- Lyse the cells using a suitable buffer or by sonication.

- Determine the total protein content of the cell lysate using a BCA protein assay for normalization.

- Perform a lipid extraction on the remaining lysate, for example, using a modified Bligh-Dyer method with chloroform (B151607) and methanol.

- Evaporate the organic solvent phase to dryness under a stream of nitrogen.

3. Sample Preparation and LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a suitable solvent (e.g., 90% acetonitrile).

- Inject the sample into an LC-MS/MS system.

- LC Separation: Use a C18 reversed-phase column. The mobile phase could consist of 90% (v/v) acetonitrile (B52724) and 10% (v/v) water containing 2 mM ammonium (B1175870) acetate, with a flow rate of 0.3 mL/min.[4]

- MS/MS Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM). Monitor the specific m/z transition for DHA-d5 (e.g., 332.1 -> 228.3).[4]

4. Data Analysis:

- Generate a standard curve by analyzing known concentrations of DHA-d5.

- Quantify the amount of DHA-d5 in the cell lysates by comparing their peak areas to the standard curve.

- Normalize the amount of DHA-d5 to the total protein content of each sample to report uptake as mass of DHA-d5 per mass of protein.

Protocol 2: In Vivo Analysis of D-DHA Incorporation into Tissues

This protocol is based on studies investigating the protective effects of bis-allylic deuterated DHA (D-DHA) in animal models.[5][9]

1. Animal Model and Diet:

- Use a suitable animal model (e.g., mice or rats).

- Prepare custom diets: a control diet containing natural DHA and an experimental diet where a percentage of the fat is replaced with D-DHA (e.g., 0.5% D-DHA).[5]

- Feed the animals the respective diets for a specified period (e.g., 4-10 weeks) to allow for tissue incorporation.

2. Tissue Collection and Processing:

- At the end of the feeding period, euthanize the animals and harvest tissues of interest (e.g., retina, brain, liver, plasma).

- Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

- Homogenize the thawed tissues in a suitable buffer.

3. Lipid Extraction and Derivatization:

- Extract total lipids from the tissue homogenates using a standardized method (e.g., Folch or Bligh-Dyer).

- To analyze the fatty acid composition, hydrolyze the complex lipids and convert the released fatty acids into fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide.

4. GC-MS Analysis:

- Analyze the FAMEs using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- The GC will separate the different fatty acid methyl esters based on their volatility and column affinity.

- The MS will detect the specific ions for both the natural DHA methyl ester and the D-DHA methyl ester.

- By comparing the peak areas of the deuterated and non-deuterated forms, the percentage of D-DHA incorporation into the total DHA pool of the tissue can be accurately calculated.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in lipidomics research.

Caption: Workflow for quantitative lipidomics using a DHA-d5 internal standard.

Caption: Simplified metabolic pathway of DHA-d5 incorporation into phospholipids.

Caption: Mechanism of oxidative stress inhibition by deuterated DHA (D-DHA).

DHA's Role in Cell Signaling

The importance of accurately tracking DHA with tracers like DHA-d5 is underscored by its profound impact on cell signaling. DHA is not a passive structural component; its incorporation into cell membranes alters their physical properties and influences the function of membrane-bound proteins. A key mechanism is its ability to modulate lipid rafts —specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as signaling platforms.[2][14][15]

Studies have shown that DHA can:

-

Alter Lipid Raft Composition: The unique shape of DHA disrupts the tight packing of lipids, which can displace proteins from rafts or recruit others, thereby modifying signaling cascades.[2][14]

-

Modulate Receptor Signaling: By altering the lipid environment, DHA can influence receptor function. For example, DHA has been shown to suppress T-cell activation by partially displacing IL-2 receptors from lipid rafts, thereby modifying the downstream JAK-STAT signaling pathway.[14]

Understanding how dietary DHA is incorporated into these specific membrane domains is a key area of research, and DHA-d5 is a critical tool for tracing this process and linking it to functional signaling outcomes.

Conclusion

Deuterated docosahexaenoic acid (DHA-d5) is a cornerstone of modern lipidomics research. Its application as an internal standard has revolutionized the accuracy and reliability of lipid quantification, enabling researchers to detect subtle but significant changes in lipid profiles associated with various physiological and pathological states. As a metabolic tracer, it provides an unparalleled window into the dynamic processes of DHA uptake, transport, and metabolism, offering insights into how this vital nutrient is handled by the body. Furthermore, the use of site-specific deuterated DHA has opened new avenues for investigating the role of lipid peroxidation in disease and for developing novel therapeutic strategies based on reinforcing membranes against oxidative damage. The continued application of DHA-d5 and other stable isotope-labeled lipids will undoubtedly continue to drive discovery in this vital field, enhancing our understanding of lipid metabolism in health and disease.

References

- 1. Docosahexaenoic Acid (DHA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Docosahexaenoic acid affects cell signaling by altering lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism in mouse retina of bis-allylic deuterated docosahexaenoic acid (D-DHA), a new dry AMD drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipidomics and H218O labeling techniques reveal increased remodeling of DHA-containing membrane phospholipids associated with abnormal locomotor responses in α-tocopherol deficient zebrafish (danio rerio) embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy-like retinal degeneration in a mouse model with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation [scholarworks.indianapolis.iu.edu]

The Metabolic Journey of Deuterated Docosahexaenoic Acid (DHA-d5) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of deuterated docosahexaenoic acid (DHA-d5) within a living organism. By tracing the absorption, distribution, metabolism, and elimination of this isotopically labeled omega-3 fatty acid, we gain crucial insights into its pharmacokinetics and physiological impact. This understanding is paramount for the development of novel therapeutics targeting oxidative stress-related diseases, particularly in the fields of neurology and ophthalmology.

Quantitative Analysis of DHA-d5 Distribution and Turnover

The in vivo distribution and kinetics of DHA-d5 have been meticulously quantified in various rodent models. These studies reveal a dynamic process of incorporation and washout, with distinct timelines across different tissues. The following tables summarize the key quantitative data from these investigations, providing a comparative overview of DHA-d5's metabolic journey.

Table 1: Incorporation of Orally Administered DHA-d5 into Various Mouse Tissues

| Tissue | D-DHA Level (% of total DHA) | Time Point | Study Reference |

| RPE-choroid/Sclera | ~40% | 8 days | [1] |

| Neural Retina | ~20% | 8 days | [1] |

| RPE-choroid/Sclera | >90% | 78 days | [1] |

| Neural Retina | >90% | 78 days | [1] |

| Optic Nerve | >90% | 78 days | [1] |

| Liver | >90% | 78 days | [1] |

| Central Nervous System | 75-80% | 77 days | [2] |

| Other Tissues | >90% | 77 days | [2] |

Table 2: Doubling Times and Half-Lives for DHA-d5 Incorporation and Washout in Mice

| Tissue | Doubling Time (days) | Half-Life (days) | Study Reference |

| RPE-choroid/Sclera | ~9 | 18 | [1] |

| Neural Retina | 20-22 | 20-22 | [1] |

| Optic Nerve | 20-22 | 20-22 | [1] |

| Liver | ~9 | 14 | [1] |

| Plasma | ~2.8 (accretion) | - | [2] |

| Liver | ~2.8 (accretion) | - | [2] |

| Heart | ~8.5 (accretion) | - | [2] |

| Red Blood Cells | ~8.5 (accretion) | - | [2] |

| Choroid-RPE | 10.1 (accretion) | - | [2] |

| Neural Retina | 23.4 (accretion) | - | [2] |

| Optic Nerve | 26.3 (accretion) | - | [2] |

| Central Nervous System | 29.0-44.3 (accretion) | - | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for future in vivo studies of DHA-d5.

Animal Model and Dietary Administration

Objective: To determine the incorporation and washout kinetics of orally consumed DHA-d5 in mice.

Methodology:

-

Animal Model: 12-week-old C57BL/6J mice are used for the study.

-

Dietary Regimen:

-

Tissue Collection: Animals are sacrificed at various time points throughout the study. Tissues of interest (e.g., retina, RPE-choroid, optic nerve, liver, brain, plasma, red blood cells) are collected for analysis.[1][2]

Lipid Extraction and Fatty Acid Analysis

Objective: To quantify the relative proportions of D-DHA and H-DHA in collected tissues.

Methodology:

-

Lipid Extraction: Total lipids are extracted from the collected tissue samples using standard methods, such as the Folch or Bligh-Dyer procedures.

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are converted to fatty acid methyl esters.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are analyzed by high-resolution gas chromatography-chemical ionization mass spectrometry to separate and quantify the different fatty acids, including D-DHA and H-DHA.[1][3] The results are typically expressed as D-DHA as a percentage of the total DHA pool.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: For certain applications, such as analyzing microglial uptake, a sensitive LC-MS/MS assay can be developed and validated for DHA-d5.[4]

Data Analysis

Objective: To determine the kinetic parameters of DHA-d5 incorporation and elimination.

Methodology:

-

Kinetic Modeling: The doubling times and half-lives of D-DHA incorporation and washout are calculated by least-squares fitting to single exponential models.[1]

Visualizing the Metabolic Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in understanding the metabolic fate of DHA-d5.

Caption: Overview of the in vivo metabolic fate of DHA-d5.

Caption: Experimental workflow for DHA-d5 in vivo studies.

Caption: Key metabolic pathways of DHA-d5.

Metabolic Transformations of DHA-d5

Once incorporated into tissues, DHA-d5 undergoes metabolic transformations similar to its non-deuterated counterpart.[5] This indicates that the deuterium (B1214612) substitution at the bis-allylic positions does not significantly interfere with the normal enzymatic machinery. Key metabolic pathways include:

-

Retroconversion: DHA-d5 can be retroconverted to deuterated eicosapentaenoic acid (EPA-d5) and docosapentaenoic acid (DPA-d5) through a process involving peroxisomal β-oxidation.[2][5][6] Studies have shown that this retroconversion is a significant metabolic route.[6][7]

-

Elongation: DHA-d5 can also be elongated to form deuterated very long-chain polyunsaturated fatty acids (VLC-PUFAs), such as those with up to 36 carbon atoms.[2][5]

The detection of these deuterated metabolites confirms that D-DHA enters and is processed through the endogenous fatty acid metabolic pathways.

Significance and Future Directions

The study of the metabolic fate of DHA-d5 provides compelling evidence that this deuterated fatty acid is readily absorbed, distributed to key tissues including the central nervous system and retina, and metabolized in a manner analogous to natural DHA.[5] The key advantage of DHA-d5 lies in its increased resistance to lipid peroxidation due to the kinetic isotope effect at the deuterated bis-allylic sites.[8] This property makes it a promising therapeutic candidate for mitigating oxidative stress in a variety of disease models.[8][9]

Future research should continue to explore the long-term efficacy and safety of DHA-d5 supplementation. Further elucidation of its impact on specific signaling pathways, such as the endocannabinoid system and inflammatory cascades, will be crucial for a comprehensive understanding of its therapeutic potential.[10][11] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for these future investigations.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Docosahexaenoic Acid (DHA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]